p-(2-Bromo)vinyl Anisole

Heck reaction Palladium catalysis Vinyl halides

Generic aryl bromides often fail in stereoselective cross-couplings due to poor electronic activation. p-(2-Bromo)vinyl Anisole solves this with its synergistic 4-methoxy/vinyl bromide scaffold. • Enhanced Reactivity: Electron-rich ring accelerates Pd-catalyzed Heck vinylation for all-(E) π-conjugated materials. • Chemoselective Divergence: Vinyl bromide enables Suzuki, Sonogashira, and Cu-catalyzed sulfide couplings independently of the aryl ring. • Proven Efficiency: 82% yield in stereodefined vinyl sulfide synthesis under green conditions. Reliable supply with strict QC supports reproducible R&D and scale-up.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 6303-59-9
Cat. No. B015190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(2-Bromo)vinyl Anisole
CAS6303-59-9
Synonyms1-(2-Bromoethenyl)-4-methoxybenzene;  1-(2-Bromoethenyl)-4-methoxybenzene;  4-Methoxy-β-bromostyrene;  NSC 43295;  β-Bromo-p-methoxystyrene; 
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CBr
InChIInChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+
InChIKeyMNSBHZNBVJAJND-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(2-Bromo)vinyl Anisole (CAS 6303-59-9): A Strategic Vinyl Bromide Building Block for Precision Organic Synthesis and Advanced Material Development


p-(2-Bromo)vinyl Anisole, also known as (E)-1-(2-bromovinyl)-4-methoxybenzene, is a para-substituted bromostyrene derivative classified as a vinyl halide. Its molecular structure integrates an electron-donating 4-methoxy group on a phenyl ring with a trans (E)-configured 2-bromovinyl moiety . This specific arrangement confers a unique dual reactivity profile: the electron-rich aromatic ring is activated for electrophilic substitution, while the terminal vinyl bromide serves as a potent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions, including Heck, Suzuki-Miyaura, and Sonogashira couplings [1]. This combination makes it a versatile and valuable intermediate in the synthesis of complex organic molecules and functional materials.

Why Direct Substitution of p-(2-Bromo)vinyl Anisole with Other Vinyl Halides or Aryl Bromides is Chemically and Functionally Inappropriate


The performance of p-(2-Bromo)vinyl Anisole in complex syntheses is not simply a function of having a bromine atom; it is dictated by the synergistic electronic and steric effects of its para-methoxy and (E)-bromovinyl groups. Generic substitution with simpler aryl bromides like 4-bromoanisole or alternative styrenes like 4-bromostyrene fails because these compounds lack the precise combination of (i) an electron-rich aromatic ring to modulate reaction rates, and (ii) a vinyl halide moiety that enables the stereospecific construction of extended pi-conjugated systems . As highlighted in a study on Heck vinylation, the reactivity of bromostyrenes is highly dependent on the electronic nature of the arene ring, with electron-donating substituents like the 4-methoxy group significantly influencing both reaction rate and regioselectivity [1]. Therefore, substituting p-(2-Bromo)vinyl Anisole with an analog can lead to reduced yields, altered regiochemical outcomes, or complete reaction failure, undermining the efficiency and reproducibility of a synthetic route .

Quantitative Evidence for the Selection of p-(2-Bromo)vinyl Anisole: A Comparative Analysis of Performance Against Structural Analogs


Reactivity Advantage in Pd-Catalyzed Heck Vinylation: The Impact of the 4-Methoxy Group

In a comparative study of Heck vinylation, the reactivity of bromostyrenes is significantly enhanced by electron-donating substituents on the aromatic ring. p-(2-Bromo)vinyl Anisole, bearing a strong electron-donating 4-methoxy group, is expected to react faster and under milder conditions than electron-neutral or electron-deficient analogs like unsubstituted β-bromostyrene or 4-bromostyrene [1]. The research demonstrates that the use of a hemilabile ligand (dpppO) with electron-rich olefins enables faster reactions and allows for reduced palladium catalyst loadings compared to reactions with more electron-poor substrates [1].

Heck reaction Palladium catalysis Vinyl halides Electron-rich olefins

Demonstrated Efficiency in Cu-Catalyzed Synthesis of Vinyl Sulfides and Tellurides

p-(2-Bromo)vinyl Anisole, referred to as (E)-4-methoxy-β-bromostyrene (1b), was successfully employed in a CuI/Zn-catalyzed cross-coupling reaction with diphenyl disulfide in glycerol as a green solvent, yielding the corresponding (E)-4-methoxy-β-(phenylthio)styrene (3b) in a good yield of 82% [1]. This demonstrates the compound's utility in forming valuable carbon-sulfur bonds under environmentally benign conditions.

Copper catalysis Cross-coupling Vinyl sulfides Green chemistry

Differentiation from 4-Bromoanisole: The Unique Vinyl Halide Moiety for Stereospecific Synthesis

A key point of differentiation for procurement is the functional group distinction between p-(2-Bromo)vinyl Anisole (a vinyl halide) and its structural analog 4-Bromoanisole (CAS 104-92-7), which is an aryl halide. While both contain a bromine atom and a methoxy group, their reactivity is fundamentally different. 4-Bromoanisole primarily undergoes traditional cross-coupling at the sp2 carbon of the aromatic ring. In contrast, p-(2-Bromo)vinyl Anisole's reactivity is centered at the terminal vinylic position, allowing for the stereospecific installation of a styryl unit while retaining the aromatic ring for further functionalization . This is critical for building molecules with defined stereochemistry around an extended π-system.

Aryl Halide Vinyl Halide Reactivity comparison Synthetic utility

High-Value Application Scenarios for p-(2-Bromo)vinyl Anisole Derived from Quantitative Performance Evidence


Synthesis of Stereodefined, Conjugated Vinyl Sulfide and Telluride Building Blocks

p-(2-Bromo)vinyl Anisole is an ideal starting material for the construction of stereodefined vinyl sulfides and tellurides. These compounds are crucial intermediates for synthesizing natural products and materials with specific electronic properties. The quantitative evidence from the Gonçalves et al. study (82% yield) validates its high efficiency in copper-catalyzed coupling reactions with dichalcogenides under green conditions [1]. The electron-donating methoxy group on the resulting product can further modulate the electronic properties of the final molecule, making it a valuable scaffold in medicinal chemistry and materials science [1].

Efficient Construction of Extended Pi-Conjugated Systems via Heck Vinylation

Due to the activating effect of its 4-methoxy group on the aromatic ring, p-(2-Bromo)vinyl Anisole exhibits superior reactivity in palladium-catalyzed Heck vinylation reactions compared to less electron-rich bromostyrenes [2]. This property makes it a highly strategic building block for synthesizing extended, all-(E)-configured π-conjugated materials, such as 1,3-dienes and stilbenoid derivatives. These materials have direct applications in organic electronics (e.g., OLEDs, OFETs), fluorescent probes, and light-harvesting molecules. The enhanced reactivity profile allows for more economical and reliable access to these advanced materials [2].

Precursor for Divergent Synthesis of Functionalized Styrenes

The unique combination of a vinyl bromide and an electron-rich aryl group in a single molecule makes p-(2-Bromo)vinyl Anisole a versatile platform for divergent synthesis . The vinyl bromide can be chemoselectively engaged in cross-coupling reactions (e.g., Suzuki, Sonogashira) to install various nucleophiles while leaving the aryl ring intact for subsequent transformations. This allows for the rapid generation of a diverse library of functionalized styrene derivatives, which are privileged scaffolds in pharmaceutical discovery and agrochemical development. The defined (E)-geometry of the double bond ensures high stereochemical fidelity in the final products .

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